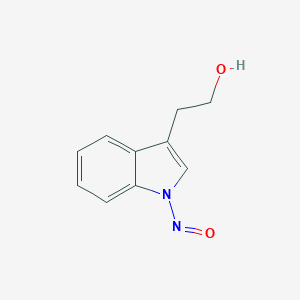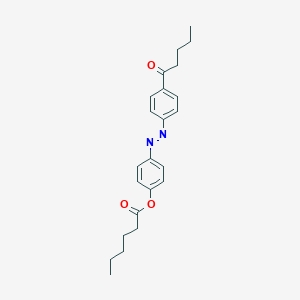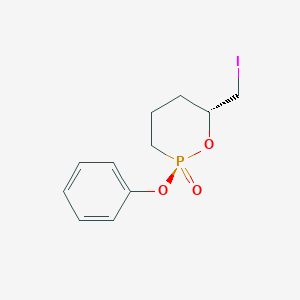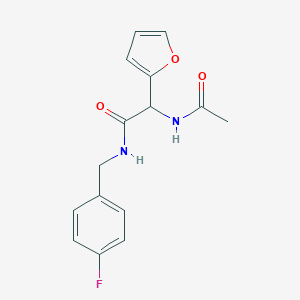
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as AF-2 and has been studied extensively for its unique properties.
Mechanism Of Action
The mechanism of action of AF-2 is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, AF-2 reduces inflammation, pain, and fever.
Biochemical And Physiological Effects
AF-2 has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. AF-2 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, AF-2 has been found to have antioxidant properties, which may help to protect cells from damage.
Advantages And Limitations For Lab Experiments
AF-2 has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. AF-2 is also relatively inexpensive compared to other compounds with similar properties. However, there are limitations to the use of AF-2 in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, AF-2 has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are many potential future directions for research on AF-2. One area of research could focus on developing new synthesis methods for AF-2 that are more efficient and cost-effective. Another area of research could focus on understanding the mechanism of action of AF-2 in more detail. This could involve studying the interaction of AF-2 with COX enzymes and other molecular targets. Additionally, future research could focus on exploring the potential therapeutic applications of AF-2 in more detail, particularly in the treatment of cancer. Finally, future research could focus on developing new derivatives of AF-2 with improved properties for use in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of AF-2 involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid, followed by the addition of N-acetyl-2-aminoethanol. The resulting product is AF-2, which is a white crystalline solid. This synthesis method has been optimized to produce high yields of AF-2 with high purity.
Scientific Research Applications
AF-2 has been studied extensively for its potential applications in various fields of science. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. AF-2 has also been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells.
properties
CAS RN |
124421-36-9 |
|---|---|
Product Name |
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide |
Molecular Formula |
C15H15FN2O3 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
2-acetamido-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)acetamide |
InChI |
InChI=1S/C15H15FN2O3/c1-10(19)18-14(13-3-2-8-21-13)15(20)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
LODZQBZYDDLTON-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
synonyms |
AcNH-FBFA alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, (R-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



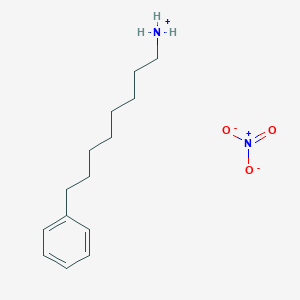
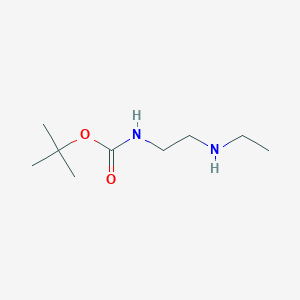
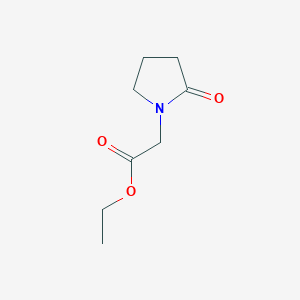
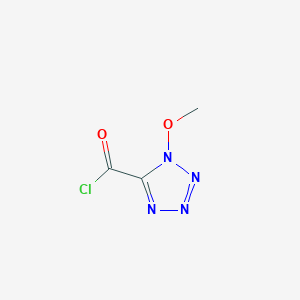
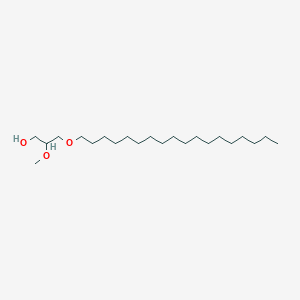
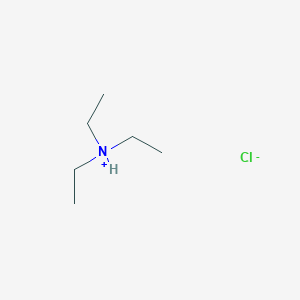
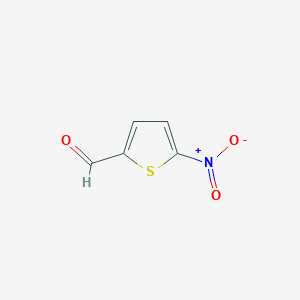
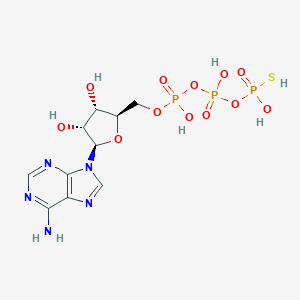
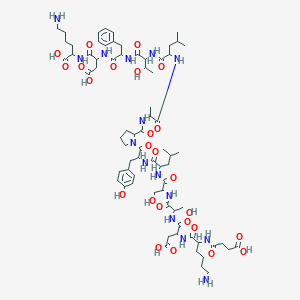
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

